molecular formula C22H29NO4 B11511934 Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11511934
M. Wt: 371.5 g/mol
InChI Key: LGCHBNXZUXDFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate is an organic compound with a complex structure that includes ethoxy, methoxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-4-methoxyphenyl)methylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C22H29NO4/c1-5-26-21-13-17(9-12-20(21)25-4)15-23-19(14-22(24)27-6-2)18-10-7-16(3)8-11-18/h7-13,19,23H,5-6,14-15H2,1-4H3

InChI Key

LGCHBNXZUXDFSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(CC(=O)OCC)C2=CC=C(C=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.